molecular formula C9H8BrFO3 B14771646 3-Bromo-6-ethoxy-2-fluorobenzoic acid

3-Bromo-6-ethoxy-2-fluorobenzoic acid

Cat. No.: B14771646
M. Wt: 263.06 g/mol
InChI Key: WRXLEGOXMBYACF-UHFFFAOYSA-N
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Description

3-Bromo-6-ethoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethoxy-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-ethoxy-6-fluorobenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethoxy-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.

    Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate (K2CO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of 3-methoxy-6-ethoxy-2-fluorobenzoic acid.

    Coupling: Formation of biaryl derivatives.

    Reduction: Formation of 3-bromo-6-ethoxy-2-fluorobenzyl alcohol or aldehyde.

Scientific Research Applications

3-Bromo-6-ethoxy-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethoxy-2-fluorobenzoic acid depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The presence of bromine, ethoxy, and fluorine substituents can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-ethoxy-6-fluorobenzoic acid
  • 6-Bromo-3-ethoxy-2-fluorobenzoic acid
  • 2-Bromo-6-fluorobenzoic acid

Uniqueness

3-Bromo-6-ethoxy-2-fluorobenzoic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The ethoxy group at the 6-position and the fluorine at the 2-position provide distinct electronic and steric effects compared to other similar compounds .

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

3-bromo-6-ethoxy-2-fluorobenzoic acid

InChI

InChI=1S/C9H8BrFO3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

WRXLEGOXMBYACF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)F)C(=O)O

Origin of Product

United States

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